molecular formula C10H6F4O2 B12510861 (E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid

(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B12510861
M. Wt: 234.15 g/mol
InChI Key: AUPRFUNTWIUZEA-UHFFFAOYSA-N
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Description

(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

The synthesis of (E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the use of fluoroform and other reagents under specific conditions. One method involves the nucleophilic trifluoromethylation of esters using fluoroform and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures, yielding high conversion rates . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Scientific Research Applications

(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the fluoro and trifluoromethyl groups enhances its reactivity and ability to interact with various enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPRFUNTWIUZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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